molecular formula C14H10BrFN4O2S B5861527 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole

1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole

Cat. No.: B5861527
M. Wt: 397.22 g/mol
InChI Key: LHOXSGXDQWSKEN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at the 1-position and a sulfonylmethyl group linked to a 4-fluorophenyl moiety at the 5-position.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOXSGXDQWSKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenyl boronic acid and the tetrazole ring.

    Attachment of the Fluorophenylsulfonylmethyl Group: This step involves the reaction of the tetrazole derivative with a fluorophenylsulfonylmethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The compound’s uniqueness arises from its substituents. Key analogs include:

Table 1: Structural Analogs and Key Properties
Compound Name Substituents Molecular Formula Key Features Reference
1-(4-Bromophenyl)-5-methyl-1H-tetrazole 1: 4-Bromophenyl; 5: Methyl C₈H₆BrN₄ Simpler alkyl substituent; higher synthetic yield (82%)
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole 1: Phenyl; 5: 4-Fluorophenethylsulfonyl C₁₆H₁₄FN₄O₂S Extended sulfonyl chain; phenyl group at 1-position
1-(4-Fluorophenyl)-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-1H-tetrazole 1: 4-Fluorophenyl; 5: Tetrazole-sulfanyl C₉H₇FN₈S Sulfanyl linker; dual tetrazole system
5-[(4-Fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole 1: Methyl; 5: 4-Fluorobenzylsulfanyl C₉H₉FN₄S Methyl group at 1-position; sulfanyl substituent

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